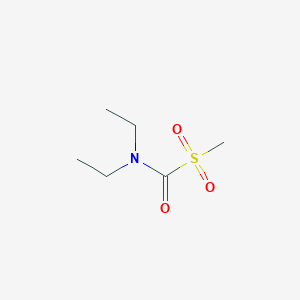

S-Methyl-N,N-diethylthiocarbamate Sulfone

Übersicht

Beschreibung

S-Methyl-N,N-diethylthiocarbamate Sulfone: is a metabolite of Disulfiram, a drug commonly used to support the treatment of chronic alcoholism by producing an acute sensitivity to ethanol. This compound is known for its potent and irreversible inhibition of aldehyde dehydrogenase (ALDH), an enzyme involved in the metabolism of aldehydes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: S-Methyl-N,N-diethylthiocarbamate Sulfone can be synthesized through the oxidation of S-Methyl-N,N-diethylthiocarbamate. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the formation of the sulfone group .

Industrial Production Methods: The industrial production of this compound involves large-scale oxidation reactions. The process is optimized to achieve high yields and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: S-Methyl-N,N-diethylthiocarbamate can be oxidized to form S-Methyl-N,N-diethylthiocarbamate Sulfone.

Reduction: The sulfone group can be reduced back to the corresponding sulfoxide or thiocarbamate under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions where the sulfone group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: this compound.

Reduction: S-Methyl-N,N-diethylthiocarbamate Sulfoxide or S-Methyl-N,N-diethylthiocarbamate.

Substitution: Various substituted thiocarbamates depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Alcohol Metabolism Studies :

- As a metabolite of disulfiram, DETC-Me sulfone is utilized to understand the mechanisms by which disulfiram affects alcohol metabolism. Its ability to inhibit ALDH helps researchers explore pathways involved in alcohol-induced toxicity and addiction treatment.

- Toxicology Research :

-

Pharmacological Studies :

- DETC-Me sulfone's role as an ALDH inhibitor positions it as a candidate for developing new therapeutic agents targeting metabolic disorders associated with aldehyde accumulation.

Case Study 1: Inhibition of ALDH Activity

A study conducted on rat liver mitochondrial preparations demonstrated that DETC-Me sulfone effectively inhibited ALDH activity, with maximum inhibition observed at 60% after 8 hours post-administration. The study emphasized the compound's potential for further research into ALDH-related pathologies .

Case Study 2: Comparative Analysis with Disulfiram

Research comparing the inhibitory effects of DETC-Me sulfone and disulfiram revealed that DETC-Me sulfone is significantly more effective at lower concentrations. This finding underscores its potential as a more potent alternative or complement to disulfiram in therapeutic applications .

Data Table: Summary of Key Findings

Wirkmechanismus

S-Methyl-N,N-diethylthiocarbamate Sulfone exerts its effects primarily through the inhibition of aldehyde dehydrogenase (ALDH). This inhibition prevents the metabolism of aldehydes, leading to the accumulation of toxic aldehydes in cells. The compound binds irreversibly to the active site of ALDH, rendering the enzyme inactive. This mechanism is particularly relevant in cancer research, where the inhibition of ALDH can target cancer stem cells and reduce their viability .

Vergleich Mit ähnlichen Verbindungen

Disulfiram: The parent compound of S-Methyl-N,N-diethylthiocarbamate Sulfone, used in the treatment of alcoholism.

S-Methyl-N,N-diethylthiocarbamate Sulfoxide: Another metabolite of Disulfiram with similar inhibitory effects on ALDH but less potent than the sulfone form.

Diethylthiocarbamate: A related compound with similar chemical structure but different biological activity.

Uniqueness: this compound is unique due to its potent and irreversible inhibition of ALDH, making it a valuable tool in both research and therapeutic applications. Its ability to selectively target ALDH and its metabolites distinguishes it from other similar compounds .

Biologische Aktivität

S-Methyl-N,N-diethylthiocarbamate sulfone (MeDTC sulfone) is a compound that has garnered attention for its biological activity, particularly as a potential metabolite of disulfiram. Disulfiram is primarily known for its use in treating chronic alcoholism by inhibiting aldehyde dehydrogenase (ALDH), leading to an accumulation of acetaldehyde when alcohol is consumed. The biological activity of MeDTC sulfone relates to its role in inhibiting ALDH, which is crucial for the metabolism of acetaldehyde.

MeDTC sulfone acts as a potent inhibitor of low Km mitochondrial ALDH. Studies have shown that it exhibits irreversible inhibition characteristics, which means that once it binds to the enzyme, the activity cannot be restored by dilution or removal of the inhibitor.

- IC50 Values : The IC50 (the concentration at which 50% inhibition occurs) for MeDTC sulfone against ALDH has been reported as low as 0.42 µM , significantly lower than disulfiram's IC50 of 7.5 µM under similar conditions .

Time-Dependent Inhibition

The inhibition by MeDTC sulfone is time-dependent, following pseudo-first-order kinetics with an apparent half-life of approximately 2.1 minutes at a concentration of 0.6 µM . This rapid onset suggests that MeDTC sulfone can effectively inhibit ALDH shortly after exposure.

Protective Effects and Interactions

Interestingly, the presence of substrates such as acetaldehyde and cofactors like NAD can protect ALDH from inhibition by MeDTC sulfone. Specifically, when both are present, they completely shield the enzyme from the effects of the inhibitor . Conversely, thiol-containing compounds like glutathione (GSH) can increase the IC50 of MeDTC sulfone by 7- to 14-fold but do not restore ALDH activity after exposure .

Case Studies and Research Findings

Several studies have investigated the biological activity of MeDTC sulfone:

- In Vitro Studies : In a study examining rat liver mitochondria, MeDTC sulfone was found to inhibit ALDH with an IC50 value significantly lower than disulfiram, indicating its potential as a more effective metabolite for therapeutic applications .

- Comparative Analysis : A comparative analysis between MeDTC sulfone and its sulfoxide counterpart revealed that while both inhibit ALDH, MeDTC sulfone's reactivity with cellular constituents like glutathione may limit its diffusion and effectiveness compared to MeDTC sulfoxide, which is more stable and likely to reach target sites more effectively .

Summary of Findings in Table Format

| Compound | IC50 (µM) | Time Dependency | Irreversibility | Protection by NAD | Protection by GSH |

|---|---|---|---|---|---|

| MeDTC Sulfone | 0.42 | Yes | Yes | Yes | Increased IC50 |

| Disulfiram | 7.5 | Yes | Yes | Yes | N/A |

| MeDTC Sulfoxide | 0.93 | Yes | Yes | Yes | N/A |

Eigenschaften

IUPAC Name |

N,N-diethyl-1-methylsulfonylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c1-4-7(5-2)6(8)11(3,9)10/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFGLFAEBISDIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393576 | |

| Record name | S-Methyl-N,N-diethylthiocarbamate Sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155514-79-7 | |

| Record name | S-Methyl-N,N-diethylthiocarbamate Sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.